6-Amino-1,2-dihydro-3H-indazol-3-one is a chemical compound belonging to the indazole family, characterized by its unique bicyclic structure featuring an indazole ring fused with a carbonyl group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through several methods, which often involve the reaction of hydrazines with appropriate carbonyl compounds or the photochemical transformation of precursors. Notably, it has been studied for its implications in drug design and as a scaffold for developing new therapeutic agents .
The synthesis of 6-Amino-1,2-dihydro-3H-indazol-3-one can be achieved through various methods:
In one synthesis route, hydrazine hydrate is reacted with an appropriate carbonyl compound in the presence of an acid catalyst such as acetic acid. The reaction conditions may vary but typically involve refluxing the mixture for several hours, followed by purification steps such as chromatography to isolate the product .
The molecular formula for 6-Amino-1,2-dihydro-3H-indazol-3-one is , with a molecular weight of approximately 164.17 g/mol. The compound typically exhibits specific spectral characteristics in nuclear magnetic resonance (NMR) and mass spectrometry analyses.
6-Amino-1,2-dihydro-3H-indazol-3-one participates in various chemical reactions:
The reactions typically require specific catalysts or conditions (e.g., temperature, solvent) to proceed efficiently. For instance, acylation reactions often use acyl chlorides in the presence of bases like triethylamine to facilitate the reaction .
The mechanism of action for compounds like 6-Amino-1,2-dihydro-3H-indazol-3-one often involves:
6-Amino-1,2-dihydro-3H-indazol-3-one is generally characterized by:
The compound exhibits typical reactivity associated with amines and carbonyls:
6-Amino-1,2-dihydro-3H-indazol-3-one has several notable applications:
6-Amino-1,2-dihydro-3H-indazol-3-one represents a structurally significant heterocyclic compound within the indazole class, characterized by the molecular formula C7H7N3O and a core bicyclic framework comprising fused benzene and pyrazole rings [1]. This scaffold belongs to the 3H-indazol-3-one tautomeric system, where the 1H-tautomer predominates due to greater thermodynamic stability . Indazole derivatives occupy a privileged niche in medicinal chemistry due to their diverse pharmacological profiles, with the 6-amino substitution introducing distinctive electronic and hydrogen-bonding capabilities that enhance biomolecular interactions. The compound’s structural rigidity and amphoteric character (featuring both hydrogen bond donor and acceptor sites) make it a versatile building block for designing enzyme inhibitors, receptor modulators, and functional materials [2] [5]. Its synthesis typically involves cyclization of ortho-substituted phenylhydrazines or reduction of corresponding 6-nitroindazolones, as exemplified by iron-mediated reduction under acidic conditions [5].
Indazole derivatives demonstrate remarkable versatility in pharmaceutical applications, primarily through targeted modulation of enzymatic activity and receptor signaling. The 6-amino-1,2-dihydro-3H-indazol-3-one scaffold specifically contributes to these activities via several mechanisms:
Enzyme Inhibition: Derivatives bearing the 6-amino group exhibit potent inhibitory effects on key inflammatory mediators. Patent literature describes 1,2-dihydro-3H-indazol-3-one derivatives as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), crucial enzymes in prostaglandin and leukotriene biosynthesis. This dual inhibition profile offers advantages over classical non-steroidal anti-inflammatory drugs (NSAIDs) by mitigating side effects associated with single-pathway blockade [2]. Molecular docking studies suggest that the amino group forms critical hydrogen bonds with active site residues, enhancing binding affinity [5].
Antiproliferative Activity: Conformationally constrained benzo[g]indazoles derived from 6-aminoindazol-3-one show significant cytotoxicity against cancer cell lines. Notably, derivatives with a 3,4,5-trimethoxyphenyl substituent exhibit IC50 values of 5–15 μM against the NCI-H460 lung carcinoma line. The 6-amino group in these compounds mimics the phenolic oxygen of colchicine-site inhibitors like combretastatin A-4, enabling potent tubulin polymerization disruption [5].
Antibacterial Applications: Nitro precursors of 6-aminoindazolones (e.g., 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles) display efficacy against Neisseria gonorrhoeae, with MIC values as low as 62.5 μg/mL. The amino group facilitates prodrug design or enhances membrane penetration, contributing to bioavailability [5].
Table 1: Biological Activities of 6-Aminoindazol-3-one Derivatives
Biological Target | Activity | Derivative Structure | Key Findings |
---|---|---|---|
COX/5-LOX | Inhibition | N-Alkyl 6-aminoindazolones | Dual pathway inhibition; reduced GI toxicity |
Tubulin | Polymerization Inhibition | 6-Amino-3,3a,4,5-tetrahydrobenzo[g]indazoles | IC50: 1.6 μM; mimics combretastatin A-4 |
N. gonorrhoeae | Growth Inhibition (MIC) | 6-Nitro-tetrahydrobenzo[g]indazoles | MIC: 62.5–250 μg/mL; no hemolysis observed |
The 6-amino group profoundly alters the physicochemical and biomolecular recognition properties of the indazolone core through electronic, steric, and hydrogen-bonding effects:
Electronic Modulation: The −NH2 group acts as a strong electron-donating substituent, increasing electron density at positions C5 and C7 of the fused benzene ring. This redistribution enhances susceptibility to electrophilic aromatic substitution at these sites and influences the acidity of the indazolone N−H proton (pKa ~10) [2] [8]. Spectroscopic studies (e.g., 15N NMR) confirm altered charge distribution, with the amino group shifting C6 chemical shifts upfield by 15–20 ppm compared to unsubstituted analogs .
Hydrogen-Bonding Capacity: The amino group functions as both a hydrogen bond donor (e.g., with enzyme carbonyl moieties) and acceptor (e.g., with serine hydroxyls), enabling dual-point interactions critical for high-affinity binding. X-ray crystallography of protein complexes reveals that the 6-amino group frequently anchors water-mediated hydrogen bond networks within active sites, as observed in tubulin-inhibitor complexes [5]. This capability is absent in halo-substituted analogs like 6-fluoro-1H-indazol-3(2H)-one [6].
Solubility and Salt Formation: The basic amino group (pKb ~3–4) facilitates salt formation with acids, improving aqueous solubility for biological testing. The hydrochloride salt (C7H8ClN3O, MW: 185.61 g/mol) is commercially available and exhibits enhanced stability under ambient conditions [3]. This contrasts with 6-nitroindazolones, which require harsh reducing conditions (Fe/HCl) for conversion to the amino form [5].
Synthetic Versatility: The amino group serves as a handle for further functionalization, including acylation, reductive alkylation, or diazotization. For example, nucleophilic substitution of 4-chloro-6-amino-1H-indazol-3-ol allows C4 diversification, while acylation produces amide prodrugs [4] [8].
Table 2: Physicochemical Properties and Applications of 6-Aminoindazol-3-one Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Primary Applications |
---|---|---|---|---|
6-Amino-1,2-dihydro-3H-indazol-3-one | C7H7N3O | 149.16 | LogP: 0.9; m.p. >250°C; low water solubility | Enzyme inhibitor scaffolds |
6-Amino-1,2-dihydro-3H-indazol-3-one HCl | C7H8ClN3O | 185.61 | Hygroscopic; H2O solubility >50 mg/mL | Salt form for synthetic intermediates |
4-Amino-6-chloro-1,2-dihydro-3H-indazol-3-one | C7H6ClN3O | 183.59 | m.p. 185–190°C; soluble in DMSO | Antibacterial/anticancer precursor |
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | C11H11N3O2 | 217.23 | Yellow solid; reducible to amino derivative | Antibacterial prodrug; tubulin inhibition |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7